CUDC-908

Descripción general

Descripción

CUDC-907, also known as BEBT-908 or MDK9521, is a dual inhibitor of histone deacetylase (HDAC) and phosphoinositide 3-kinase (PI3K) enzymes . It has been evaluated in clinical trials for the treatment of advanced hematological tumors .

Molecular Structure Analysis

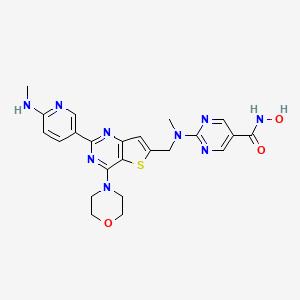

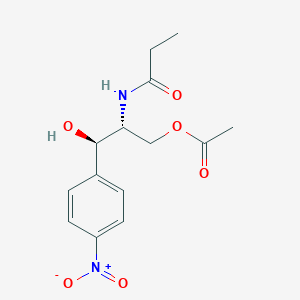

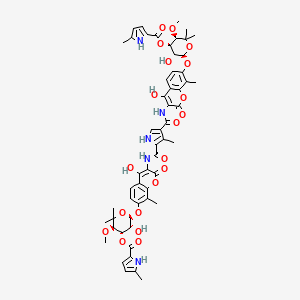

CUDC-908 has a complex molecular structure with a total of 65 bonds, including 40 non-H bonds, 23 multiple bonds, 7 rotatable bonds, 1 double bond, and 22 aromatic bonds . It contains 1 five-membered ring, 4 six-membered rings, and 1 nine-membered ring .Chemical Reactions Analysis

CUDC-907 has been shown to induce DNA damage in cancer cells, which is indicated by a dose-dependent increase of γH2AX, a marker of DNA double-strand breaks . It also inhibits the PI3K/AKT/mTOR pathways and downregulates the expression of c-Myc .Physical And Chemical Properties Analysis

CUDC-908 is a solid powder with a chemical formula of C23H25N9O3S. It has an exact mass of 507.18 and a molecular weight of 507.573 .Aplicaciones Científicas De Investigación

Cancer Immunotherapy Enhancement

BEBT-908: has been identified as a dual-targeting PI3K and HDAC inhibitor that potentiates anti-PD1 therapy in mice by inducing immunogenic ferroptosis in cancer cells . This process promotes a proinflammatory tumor microenvironment, activating host antitumor immune responses and enhancing the efficacy of immune checkpoint blockade therapy.

Treatment of Hematological Malignancies

The compound exhibits promising anti-tumor activity in vitro and in vivo across multiple subtypes of hematological malignancies . It has shown excellent blood-brain barrier penetration and inhibits tumor growth in brain orthotopic lymphoma models, leading to prolonged survival of host mice.

Potential for Primary Central Nervous System Lymphoma

BEBT-908 has been studied for its efficacy as monotherapy for primary central nervous system lymphoma (PCNSL), a historically challenging condition due to the blood-brain barrier and the ineffectiveness of chemotherapy . The compound’s ability to penetrate the blood-brain barrier offers a potential option for managing PCNSL.

Regulatory Approval Process

BEBT-908 has reached the New Drug Application (NDA) filing stage and is the world’s first PI3K/HDAC dual-target inhibitor at this stage of the regulatory process . It targets core signaling pathways of PI3K and epigenetic modification target HDAC, resulting in synergistic anti-tumor effects.

Combination Therapy Studies

Clinical studies are evaluating the safety, efficacy, and pharmacokinetics of BEBT-908 combined with other drugs in the treatment of relapsed or refractory diffuse large B-cell lymphoma . These studies aim to establish the compound’s role in combination therapy regimens.

Esophageal Cancer Treatment

Research on a similar compound, CUDC-907, which shares the dual PI3K-HDAC inhibition mechanism with BEBT-908, suggests potential applications in treating esophageal cancer . The compound’s ability to induce cytotoxic autophagy and inhibit proliferation, migration, and invasion of cancer cells could be indicative of BEBT-908’s potential in similar applications.

Mecanismo De Acción

Target of Action

BEBT-908 is the world’s first PI3K/HDAC dual-target inhibitor . It simultaneously targets the core signaling pathways of PI3K and the epigenetic modification target HDAC , resulting in synergistic anti-tumor effects .

Mode of Action

The compound interacts with its targets by inhibiting the activity of PI3K and HDAC . This dual inhibition disrupts downstream signaling pathways that are essential for cancer cell survival and proliferation .

Biochemical Pathways

BEBT-908 affects multiple biochemical pathways. It inhibits the JAK/STAT3, MAPK/ERK, and NF-κB pathways . Furthermore, it downregulates c-Myc expression, which contributes to the initiation of ferroptosis .

Result of Action

BEBT-908 effectively triggers tumor cell death by suppressing c-Myc expression, thus initiating the process of ferroptosis . This leads to tumor shrinkage . Furthermore, BEBT-908 promotes a proinflammatory tumor microenvironment that activates host antitumor immune responses .

Propiedades

IUPAC Name |

N-hydroxy-2-[methyl-[[2-[6-(methylamino)pyridin-3-yl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]amino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N9O3S/c1-24-18-4-3-14(10-25-18)20-28-17-9-16(36-19(17)21(29-20)32-5-7-35-8-6-32)13-31(2)23-26-11-15(12-27-23)22(33)30-34/h3-4,9-12,34H,5-8,13H2,1-2H3,(H,24,25)(H,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJZFXHSPBBPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=C1)C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)CN(C)C5=NC=C(C=N5)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N9O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-hydroxy-2-[methyl-[[2-[6-(methylamino)pyridin-3-yl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]amino]pyrimidine-5-carboxamide | |

CAS RN |

1235449-52-1 | |

| Record name | BEBT-908 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235449521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BEBT-908 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ7TD3X4ZJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the molecular targets of BEBT-908 and how does this dual inhibition contribute to its anticancer activity?

A1: BEBT-908 is a dual inhibitor targeting both Phosphoinositide 3-kinase (PI3K) and Histone deacetylases (HDACs) [, ]. This dual targeting mechanism is crucial for its potent anticancer effects.

Q2: How does BEBT-908 induce immunogenic ferroptosis, and how does this mechanism potentiate cancer immunotherapy?

A2: Research indicates that BEBT-908 triggers immunogenic ferroptosis in cancer cells through a multi-step process []:

Q3: What types of cancers have shown sensitivity to BEBT-908 in preclinical studies?

A3: Preclinical studies have demonstrated that BEBT-908 exhibits potent antitumor activity against various cancer types. These include:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4S)-Dimethyl 1-((R)-1-(phenylamino)-2-(p-tolyl)ethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B606758.png)

![(R)-4A-(ethoxymethyl)-1-(4-fluorophenyl)-6-((4-(trifluoromethyl)phenyl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinoline](/img/structure/B606766.png)

![N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B606776.png)